

entospletinib with cytarabine daunorubicin 7+3 regimen

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Compound Focus: Entospletinib

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Clinical Protocol and Application Notes

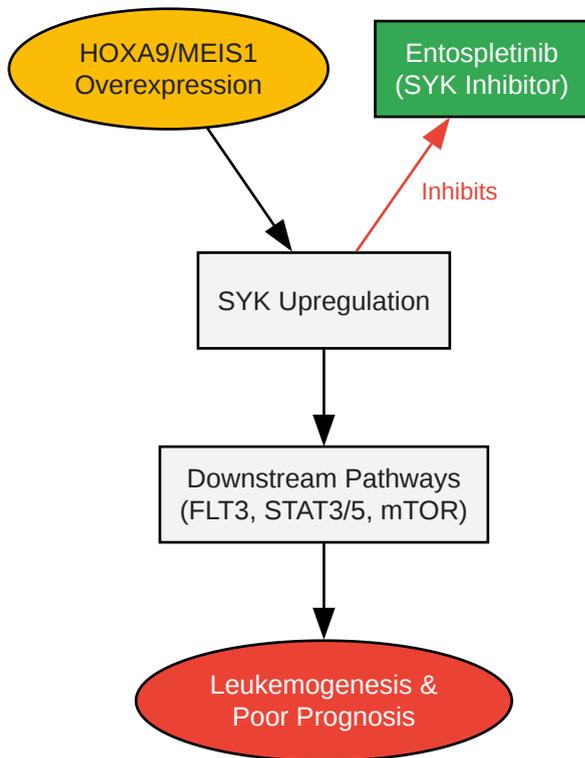
The following section details the known clinical data and proposed mechanism of action for **entospletinib** in combination with intensive chemotherapy.

Mechanism of Action and Rationale for Combination

Entospletinib is an investigational, orally bioavailable, potent, and selective inhibitor of Spleen Tyrosine Kinase (SYK) [1]. The rationale for combining it with chemotherapy in Acute Myeloid Leukemia (AML) is based on SYK's role in leukemogenesis. SYK is upregulated by **HOXA9** and **MEIS1** overexpression in AML cells, and its overactivity is associated with a poor prognosis [1]. SYK may contribute to leukemogenesis through several mechanisms, including:

- Activation of **FMS-like tyrosine kinase 3 (FLT3)**, STAT3, and STAT5 [1].
- Regulation of the **mTOR pathway** [1].
- Modulation of **integrin signaling** [1].

The diagram below illustrates the proposed signaling pathway and the point of **entospletinib** inhibition.



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SYK Inhibition by **Entospletinib** in AML Pathogenesis

Summary of Clinical Trial Evidence

The most direct evidence for this combination comes from a phase 1b/2 study. The primary focus of later research, however, shifted toward combining **entospletinib** with a low-intensity regimen (decitabine) in older or unfit patients, which showed limited efficacy [1].

Reference Clinical Trial Data [1]:

- **Trial Identifier:** NCT02343939 (A phase 1b/2 study).
- **Regimen:** **Entospletinib** was combined with standard intensive chemotherapy (daunorubicin and cytarabine, i.e., the 7+3 regimen) in patients with newly diagnosed AML.
- **Key Finding:** The combination was generally well-tolerated.
- **Correlative Outcome:** Patient outcomes were correlated with **HOXA9/MEIS1 overexpression**.
- **Notable Observation:** One patient achieved a Complete Remission with Incomplete Count Recovery (CRI) after a 14-day lead-in phase with **entospletinib** monotherapy.

Detailed Experimental Protocol

The methodology for the phase 2 substudy of **entospletinib** with decitabine is documented below. Note that this is a low-intensity regimen; the specific dosing structure for the 7+3 combination can be inferred from the referenced phase 1b/2 trial.

Table 1: Study Design and Treatment Schedule [1]

Aspect	Specification
Study Design	Multicenter, open-label, phase 2 substudy (Beat AML Master Trial)

| **Treatment Arms** | Cohort A: TP53 mutations ± complex karyotype (n=45). Cohort B: Complex karyotype without TP53 mutations (n=13). | | **Lead-in (Later discontinued)** | **Entospletinib** monotherapy (400 mg orally twice daily) on Days 1-5. | | **Induction (Up to 3 cycles)** | **Entospletinib** 400 mg orally twice daily (Days 1-28) + Decitabine 20 mg/m² IV (Days 1-10) of a 28-day cycle. | | **Consolidation (Up to 11 cycles)** | **Entospletinib** 400 mg orally twice daily + Decitabine 20 mg/m² IV (Days 1-5) of a 28-day cycle. | | **Maintenance** | **Entospletinib** monotherapy for up to 2 years from treatment start. |

Table 2: Key Eligibility Criteria [1]

Category	Criteria
Population	Patients aged ≥60 years with newly diagnosed AML.
Genetic Features	Presence of TP53 mutations and/or complex karyotype (≥3 unrelated metaphase abnormalities).
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
Organ Function	Adequate liver and renal function (creatinine clearance >40 mL/min).
Prior Therapy	No prior hypomethylating agents for prior myeloid malignancies.

Critical Experimental Considerations

- **Patient Stratification:** The efficacy of **entospletinib** appears linked to **HOXA9/MEIS1 overexpression** [1]. Biomarker analysis is crucial for patient selection in both preclinical and clinical studies.
- **Safety Monitoring:** While the combination with intensive chemotherapy was reported to be well-tolerated in a phase 1b/2 setting, rigorous safety monitoring for overlapping toxicities (e.g., myelosuppression, hepatotoxicity) is essential [1].
- **Clinical Context:** Subsequent research in high-risk, older AML patients using **entospletinib** with decitabine did not demonstrate sufficient efficacy, leading to study termination for futility [1]. This highlights the importance of context and combination partner.

Conclusion

Available data indicates that **entospletinib** can be safely combined with the 7+3 regimen, with a potential biomarker-driven effect in HOXA9/MEIS1-overexpressing AML. However, its efficacy in later-stage trials with hypomethylating agents was limited. Future research should focus on robust biomarker identification and exploring combinations in genetically defined AML subsets.

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References

1. A phase 2 substudy of the Beat AML Master Trial - PMC [pmc.ncbi.nlm.nih.gov]

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